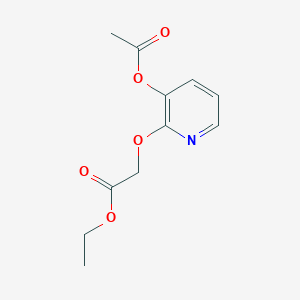
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine
Übersicht
Beschreibung
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine, also known as AEMP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in drug development. AEMP is a synthetic compound that can be obtained through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine is not fully understood, but it is believed to act as a prodrug that undergoes hydrolysis to release the active compound. 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has been shown to have a high affinity for cells with high metabolic activity, such as cancer cells. Once inside the cell, 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine is hydrolyzed to release the active compound, which can then exert its biological activity.
Biochemical and Physiological Effects:
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has been shown to have various biochemical and physiological effects, depending on the compound it is used to synthesize. For example, 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine-derived pyridine derivatives have been shown to have anti-inflammatory and anti-tumor activity, while others have anti-microbial activity. 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has also been studied for its potential as a prodrug for the delivery of drugs to specific tissues or cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine in lab experiments is its high yield synthesis method. 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine can be synthesized with high yields using various methods, making it a cost-effective precursor for the synthesis of various compounds. However, one limitation of using 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine is that its mechanism of action is not fully understood, which can make it challenging to predict its biological activity accurately.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine, including the synthesis of new compounds with biological activity, the study of its mechanism of action, and the development of new drug delivery systems. 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine-derived compounds have shown promising results in various preclinical studies, and further research is needed to determine their potential applications in drug development. Additionally, the study of 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine's mechanism of action can provide insights into its potential as a prodrug for the delivery of drugs to specific tissues or cells. Finally, the development of new drug delivery systems using 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine can provide a more targeted approach to drug delivery, reducing side effects and improving efficacy.
Wissenschaftliche Forschungsanwendungen
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has been studied for its potential applications in drug development, particularly as a precursor for the synthesis of various compounds with biological activity. 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has been used in the synthesis of pyridine derivatives with anti-inflammatory, anti-tumor, and anti-microbial activity. 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has also been studied for its potential as a prodrug for the delivery of drugs to specific tissues or cells.
Eigenschaften
IUPAC Name |
ethyl 2-(3-acetyloxypyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-15-10(14)7-16-11-9(17-8(2)13)5-4-6-12-11/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVGEUEVNUENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


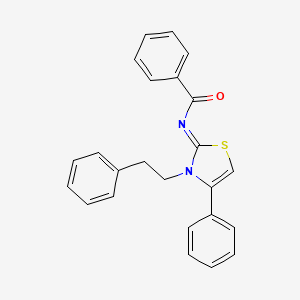
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)
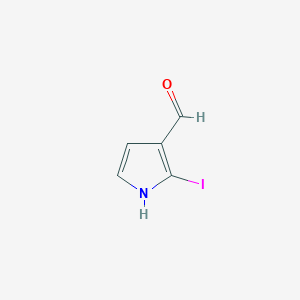
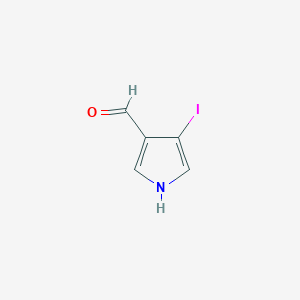
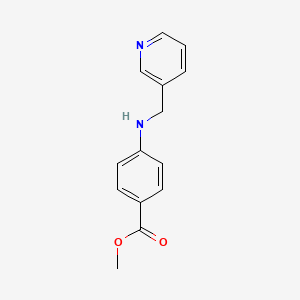


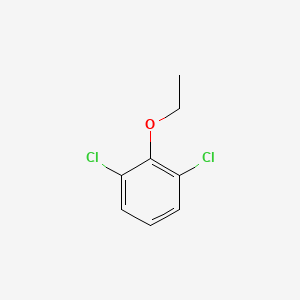
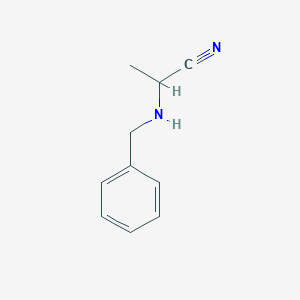
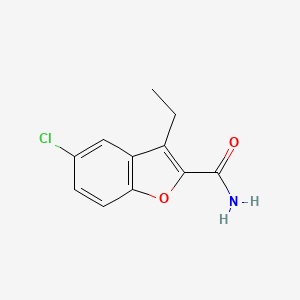
![6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid](/img/structure/B3262289.png)

